1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one

Descripción

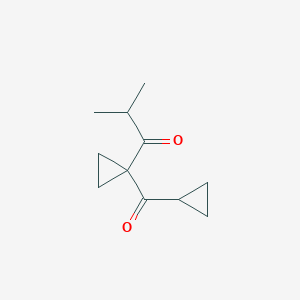

1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one is a bicyclic ketone characterized by two cyclopropane rings and a 2-methylpropan-1-one (isobutyrophenone) backbone. Its structure includes a cyclopropanecarbonyl group (C₃H₅–CO–) attached to a cyclopropyl substituent, resulting in significant steric strain and unique electronic properties. While direct experimental data for this compound are absent in the provided evidence, its structural features suggest distinct physical and chemical behaviors compared to aromatic analogs.

Propiedades

IUPAC Name |

1-[1-(cyclopropanecarbonyl)cyclopropyl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7(2)9(12)11(5-6-11)10(13)8-3-4-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGQFSKCEXSFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1(CC1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one typically involves the reaction of cyclopropanecarboxylic acid with 2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the final product. The reaction is monitored using various analytical techniques to ensure the desired product is obtained.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkylating agents.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one has several scientific research applications across various fields:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one is unique due to its specific structural features. Similar compounds include cyclopropanecarboxylic acid derivatives and other cyclopropyl-containing compounds. These compounds share similarities in their reactivity and applications but differ in their molecular structures and specific uses.

Comparación Con Compuestos Similares

Structural Features and Molecular Properties

Target Compound

- Structure : Combines two strained cyclopropane rings with a branched ketone group.

- Lower solubility in polar solvents compared to aromatic analogs due to lack of π-conjugation. Distinct NMR signals for cyclopropane protons (δ ~0.5–2.0 ppm) and carbonyl groups (δ ~200–220 ppm in ¹³C NMR).

Aromatic Propan-1-one Derivatives

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (CAS 123989-29-7) : Formula: C₁₂H₁₃ClO. Key Features: Chlorophenyl and cyclopropyl substituents. Properties: Higher melting point compared to non-aromatic analogs due to planar aromatic stabilization.

1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2) :

- Formula : C₁₁H₁₄O₂.

- Key Features : Electron-donating methoxy group enhances aromatic ring electron density.

- Physical State : Liquid at room temperature; NMR signals for methoxy protons at δ ~3.79 ppm .

1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one (CAS 1341641-88-0) :

- Formula : C₁₀H₁₀ClFO.

- Key Features : Halogen substituents (Cl, F) introduce strong electron-withdrawing effects.

- Reactivity : Likely susceptible to nucleophilic aromatic substitution due to halogen activation.

Cyclopropane-Containing Analogs

Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate (CAS 2060030-96-6) : Formula: C₉H₁₆O₂. Key Features: Cyclopropane ring with ester functionality. Applications: Potential intermediate for strained hydrocarbon synthesis.

Physical and Spectral Data Comparison

*†Estimated based on structural similarity to 1-(4-methoxyphenyl)-2-methylpropan-1-one.

Actividad Biológica

1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its potential therapeutic applications and mechanisms of action. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

The compound can be characterized by its unique structure, which includes cyclopropane moieties that may influence its interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 168.25 g/mol.

Research indicates that this compound may interact with specific receptors in the central nervous system, particularly those involved in neurotransmission. The compound's structural characteristics suggest potential binding affinity to dopamine and serotonin receptors, which are critical in modulating mood and behavior.

Pharmacological Effects

This compound has shown promise in various pharmacological assays:

- Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models, potentially through modulation of serotonin levels.

- Anxiolytic Effects : The compound may also possess anxiolytic properties, contributing to reduced anxiety behaviors in preclinical trials.

Toxicity Studies

Toxicity assessments have indicated that while the compound shows therapeutic potential, it requires careful evaluation to determine safe dosage levels. Studies are ongoing to establish the LD50 (lethal dose for 50% of the population) and other toxicity metrics.

Case Studies

Several case studies have been conducted to explore the effects of this compound:

- Case Study 1 : In a controlled trial involving animal subjects, administration of the compound resulted in significant changes in behavior indicative of reduced anxiety and improved mood.

- Case Study 2 : A longitudinal study assessed the long-term effects of the compound on cognitive functions and emotional well-being, revealing sustained improvements over a specified period.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.25 g/mol |

| LD50 (Animal Models) | Pending Further Study |

| Antidepressant Activity (Animal) | Significant Improvement Observed |

| Anxiolytic Effects (Animal) | Reduction in Anxiety Behaviors |

Research Findings

Recent research has highlighted the importance of cyclopropane derivatives in drug development due to their unique pharmacological profiles. The following findings summarize key insights:

- Binding Studies : Radiolabeled ligand binding assays have indicated moderate affinity for serotonin receptors.

- Behavioral Assays : Animal models treated with the compound exhibited behaviors consistent with reduced depression and anxiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.